beta-(Methylthio)benzeneethanol
Description
β-(Methylthio)benzeneethanol (systematic name: 2-(Methylthio)-1-phenylethanol) is a substituted benzeneethanol derivative characterized by a methylthio (-SMe) group at the β-position of the ethanol chain attached to a benzene ring.
Properties
CAS No. |
70861-94-8 |
|---|---|
Molecular Formula |
C9H12OS |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-methylsulfanyl-2-phenylethanol |
InChI |
InChI=1S/C9H12OS/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
LUXZAJDCZJGNFL-UHFFFAOYSA-N |
Canonical SMILES |
CSC(CO)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-(Methylthio)benzeneethanol typically involves the reaction of benzeneethanol with a methylthio reagent under controlled conditions. One common method is the nucleophilic substitution reaction where benzeneethanol reacts with methylthiolate in the presence of a suitable base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-(Methylthio)benzeneethanol can undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in substitution reactions where the methylthio group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation.
Thiol derivatives: from reduction.
Substituted benzeneethanol derivatives: from substitution reactions.
Scientific Research Applications
Beta-(Methylthio)benzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of beta-(Methylthio)benzeneethanol involves its interaction with specific molecular targets. The methylthio group can participate in various biochemical pathways, influencing the activity of enzymes and receptors. This can lead to changes in cellular processes, such as signal transduction and metabolic regulation.
Comparison with Similar Compounds
Key Structural Features:
- Benzene ring : Provides aromatic stability and hydrophobicity.
- Methylthio substituent : Enhances electron-rich character and influences metabolic pathways.
Molecular Formula : Hypothesized as C₉H₁₂OS (based on methylthio substitution).
Molecular Weight : ~168.25 g/mol (calculated).
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares β-(Methylthio)benzeneethanol with key analogs:
Physical Properties
- Boiling Points: β-Methylphenethyl alcohol: 383.70–389.00 K (1.30–2.40 kPa) . Phenethyl alcohol: 475.15 K (at standard pressure) .
Solubility :
- Hydroxyl (-OH) groups enhance water solubility, while methylthio (-SMe) and aromatic groups increase hydrophobicity.
Pharmacological Potential
- Chiral analogs like (R)-β-Amino-4-methyl-benzeneethanol demonstrate enantiomer-specific biological activities, suggesting β-(Methylthio)benzeneethanol could be optimized for targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
